molecular formula C23H17FN2O5 B8814584 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinoline

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinoline

Cat. No. B8814584
M. Wt: 420.4 g/mol
InChI Key: ZCQHXCZWPBJLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07732613B2

Procedure details

A mixture of 7-(benzyloxy)-6-methoxyquinolin-4(1H)-one (4.4 g, 15.6 mmol), Cs2CO3 (9.0 g) in DMF (40 mL) and CH3CN (40 mL) was stirred for 30 minutes at rt. To this mixture was added 3,4-difluoronitrobenzene (2.5 g, 15.7 mmol), and the reaction mixture was stirred at rt overnight. The reaction product was a mixture of O- and N-alkylation products. It was mostly concentrated in vacuo, EtOAc (200 mL) and water (50 mL) were added to the residue, EtOAc layer was separated, dried over MgSO4 and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel eluting with hexane:EtOAc:MeOH/800:200:40, and then 700:300:40 to obtain the desired O-alkylation product (3.0 mg, 46%) as a white solid. 1H NMR (CDCl3) δ 8.73 (d, 1H, J=6.0 Hz), 8.29-8.26 (m, 2H), 8.08 (s, 1H), 7.60-7.35 (m, 7H), 6.67 (d, 1H, J=6.6 Hz), 5.42 (s, 2H), 4.10 (s, 3H); MS(ESI+) m/z 421.3 (M+H)+.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=[O:19])[CH:14]=[CH:15][NH:16]2)=[CH:11][C:10]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].[F:28][C:29]1[CH:30]=[C:31]([N+:36]([O-:38])=[O:37])[CH:32]=[CH:33][C:34]=1F>CN(C=O)C.CC#N>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([O:19][C:34]3[CH:33]=[CH:32][C:31]([N+:36]([O-:38])=[O:37])=[CH:30][C:29]=3[F:28])=[CH:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(C=CNC2=C1)=O)OC
Name
Cs2CO3
Quantity
9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at rt overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
a mixture of O- and N-alkylation products
CONCENTRATION
Type
CONCENTRATION
Details
It was mostly concentrated in vacuo, EtOAc (200 mL) and water (50 mL)
ADDITION
Type
ADDITION
Details
were added to the residue, EtOAc layer
CUSTOM
Type
CUSTOM
Details
was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel eluting with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(=CC=NC2=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.